molecular formula C10H12Cl2N2 B13270198 4,6-Dichloro-5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine

4,6-Dichloro-5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine

Cat. No.: B13270198
M. Wt: 231.12 g/mol
InChI Key: ZZJITFDFVYYQQU-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine typically involves the chlorination of a pyrimidine precursor followed by alkylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and alkylating agents like alkyl halides under controlled temperatures and pressures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The double bond in the prop-2-EN-1-YL group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of amino, thio, or alkoxy derivatives.

    Oxidation: Formation of epoxides or hydroxylated products.

    Reduction: Formation of reduced alkyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for research.

    Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-(propan-2-YL)pyrimidine: Lacks the prop-2-EN-1-YL group.

    5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine: Lacks the chlorine atoms.

    4,6-Dichloro-5-methyl-2-(propan-2-YL)pyrimidine: Has a methyl group instead of the prop-2-EN-1-YL group.

Uniqueness

4,6-Dichloro-5-(prop-2-EN-1-YL)-2-(propan-2-YL)pyrimidine is unique due to the presence of both chlorine atoms and the prop-2-EN-1-YL group, which can impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

4,6-dichloro-2-propan-2-yl-5-prop-2-enylpyrimidine

InChI

InChI=1S/C10H12Cl2N2/c1-4-5-7-8(11)13-10(6(2)3)14-9(7)12/h4,6H,1,5H2,2-3H3

InChI Key

ZZJITFDFVYYQQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C(=N1)Cl)CC=C)Cl

Origin of Product

United States

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